molecular formula C14H22N2O B12078262 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline

4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline

Katalognummer: B12078262
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: VFHOBJOOIWBXAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline is a chemical compound that features a pyrrolidine ring attached to a propoxy group, which is further connected to an aniline moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline typically involves the reaction of 4-methyl-3-nitroaniline with 3-(pyrrolidin-1-yl)propyl bromide under basic conditions. The nitro group is then reduced to an amine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aniline and pyrrolidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline is unique due to the presence of both the pyrrolidine and propoxy groups attached to the aniline ring. This structural combination provides distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H22N2O

Molekulargewicht

234.34 g/mol

IUPAC-Name

4-methyl-3-(3-pyrrolidin-1-ylpropoxy)aniline

InChI

InChI=1S/C14H22N2O/c1-12-5-6-13(15)11-14(12)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10,15H2,1H3

InChI-Schlüssel

VFHOBJOOIWBXAY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N)OCCCN2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.